REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][C:7]1[C:8](O)=[N:9][C:10]([C:13]([CH3:16])([CH3:15])[CH3:14])=[N:11][CH:12]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:8]1[C:7]([CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:12][N:11]=[C:10]([C:13]([CH3:16])([CH3:15])[CH3:14])[N:9]=1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CC=1C(=NC(=NC1)C(C)(C)C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
EXTRACTION
|
Details
|
After neutralisation with sodium carbonate the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1CC(=O)OCC)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |